N-(3-formamidophenyl)formamide
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Overview
Description
N-(3-formamidophenyl)formamide is an organic compound with the molecular formula C8H8N2O2. It contains a phenyl ring substituted with two formamide groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-formamidophenyl)formamide can be synthesized through the formylation of aromatic amines. One common method involves the reaction of 3-aminobenzamide with formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. For example, the reductive amination of ketones and aldehydes with carbon dioxide fixation can be achieved using a ruthenium-based MOF catalyst. This method offers high selectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-formamidophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
N-(3-formamidophenyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-formamidophenyl)formamide involves its interaction with various molecular targets and pathways. For instance, in the context of biotechnological applications, the compound can be metabolized by formidases to release nitrogen, carbon, and energy, supporting microbial growth and production . Additionally, its formyl groups can participate in formylation reactions, modifying other molecules and influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-diphenylformamidine: Contains two phenyl rings and formamidine groups.
N-(4-nitrophenyl)formamide: Similar structure but with a nitro group at the 4-position.
N-formylmorpholine: Contains a morpholine ring with a formyl group.
Uniqueness
N-(3-formamidophenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Unlike other formamide derivatives, its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial applications .
Biological Activity
N-(3-formamidophenyl)formamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the molecular formula C8H8N2O. It features a formamide functional group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.
Antibacterial Activity
Recent studies have demonstrated that formamide derivatives exhibit significant antibacterial properties. For example, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus subtilis | 14 | |
Salmonella typhi | 10 |
Antifungal Activity
In addition to antibacterial effects, this compound has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens, indicating its potential as an antifungal agent.
Table 2: Antifungal Activity of this compound
Anticancer Properties
The compound also exhibits anticancer properties, with studies indicating its ability to inhibit the proliferation of cancer cells. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity of this compound
Case Studies
A notable case study involved the synthesis of metal complexes with this compound as a ligand. These complexes demonstrated enhanced biological activity compared to the free ligand. The study utilized molecular docking techniques to elucidate the binding interactions between the ligand and target proteins involved in bacterial resistance mechanisms.
Properties
CAS No. |
25227-79-6 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-(3-formamidophenyl)formamide |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-6H,(H,9,11)(H,10,12) |
InChI Key |
UUVQMYVHPTWCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)NC=O |
Origin of Product |
United States |
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